Enhanced Lipophilicity (LogP) Achieved Over Unsubstituted 4-Benzylpiperidine
The target compound exhibits a calculated LogP of 5.15, which is significantly higher than the measured LogP of ~1.9 for the unsubstituted 4-benzylpiperidine . This 3.25-unit increase in LogP represents a >1000-fold difference in octanol-water partition coefficient, fundamentally changing the compound's predicted ability to cross biological membranes and bind hydrophobic protein pockets. This makes it a superior starting point for CNS-targeted libraries where increased brain penetration is desired [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 5.15 |
| Comparator Or Baseline | 4-Benzylpiperidine: LogP = ~1.9 |
| Quantified Difference | ΔLogP = +3.25 (>1000-fold increase in lipophilicity) |
| Conditions | Computed value (Chemsrc) vs. literature experimental value |
Why This Matters
Procuring the phenoxybenzyl analog allows a multi-log increase in scaffold lipophilicity without adding rotatable bonds, a combination difficult to achieve with simple alkyl or halogen substitutions.
- [1] Wager, T.T., et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in vitro ADME, and Safety Attributes. ACS Chem. Neurosci., 2010. View Source
